7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane
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Overview
Description
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane: is a bicyclic compound characterized by the presence of a trifluoromethyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable azabicyclo precursor with trifluoromethylating agents. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dioxiranes, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane involves its interaction with molecular targets through its trifluoromethyl and azabicyclo groups. These interactions can affect various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane
- 3-Azabicyclo[3.1.1]heptane
- Bicyclo[4.1.0]heptane
Uniqueness
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties are highly desirable.
Properties
Molecular Formula |
C7H10F3N |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-4-2-1-3-11-6(4)5/h4-6,11H,1-3H2 |
InChI Key |
CEPLETWJBJZUIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2NC1)C(F)(F)F |
Origin of Product |
United States |
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